molecular formula C11H11ClN2O B12071058 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol

1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol

Cat. No.: B12071058
M. Wt: 222.67 g/mol
InChI Key: MPLWKCRJVHXKIY-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a chloro-substituted phenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol typically involves the reaction of 4-chloro-3-methylbenzyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: Shares the chloro and methyl substituents on the phenyl ring but lacks the pyrazole moiety.

    4-Chloro-3,5-dimethylphenol: Contains an additional methyl group compared to 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol.

    4-Chloro-3-methylbenzyl chloride: A precursor in the synthesis of the target compound.

Uniqueness: this compound is unique due to the presence of both the chloro-substituted phenyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenyl)methyl]pyrazol-4-ol

InChI

InChI=1S/C11H11ClN2O/c1-8-4-9(2-3-11(8)12)6-14-7-10(15)5-13-14/h2-5,7,15H,6H2,1H3

InChI Key

MPLWKCRJVHXKIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=C(C=N2)O)Cl

Origin of Product

United States

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